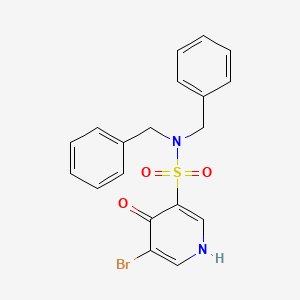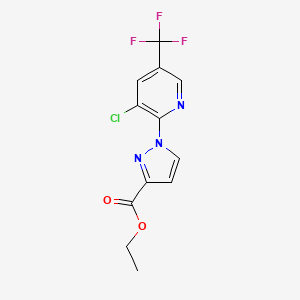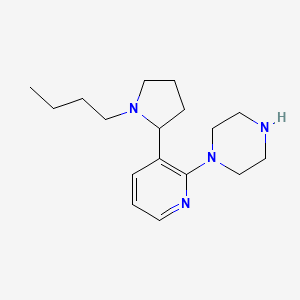
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound with the molecular formula C20H26N4O2S. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a tosyl group attached to a pyrrolidine ring, which is further connected to a pyridine ring and a piperazine moiety.
Preparation Methods
The synthesis of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors.
Attachment of the tosyl group: Tosylation is typically performed using tosyl chloride in the presence of a base such as pyridine.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling with piperazine: The final step involves coupling the pyridine derivative with piperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.
Coupling Reactions: It can participate in coupling reactions with various electrophiles and nucleophiles
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It may act as an antagonist or inhibitor by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine include:
1-(2-Pyridyl)piperazine: Known for its role as a selective α2-adrenoceptor antagonist.
Pyridinylpiperazine derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.
Phenylpiperazine: Another class of piperazine derivatives with significant biological activities.
The uniqueness of this compound lies in its specific structural features, such as the tosyl group and the combination of pyrrolidine, pyridine, and piperazine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H26N4O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C20H26N4O2S/c1-16-4-7-18(8-5-16)27(25,26)24-12-2-3-19(24)17-6-9-20(22-15-17)23-13-10-21-11-14-23/h4-9,15,19,21H,2-3,10-14H2,1H3 |
InChI Key |
HKSXMKTZEHHSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)
![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)

![Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate](/img/structure/B11818841.png)


![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)





